Pyridine,2,3-dichloro-6-hydrazinyl-

Nucleophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

Researchers often face synthetic bottlenecks when constructing fused heterocyclic scaffolds due to a lack of regioselective, orthogonally reactive intermediates. Generic pyridine building blocks require route redesign or harsher conditions, impacting yield and efficiency. • Orthogonal handles: Vicinal 2,3-dichloro pattern enhances electrophilicity at C2 for milder, selective SNAr; 6-hydrazinyl group enables rapid hydrazone formation and cyclization to 1,2,4-triazolo[4,3-a]pyridines. • Diversification: The two remaining chloro sites allow sequential cross-coupling or SNAr for rapid library synthesis. • Supply advantage: Sourced as an advanced intermediate, bypassing de novo pyridine core construction and accelerating lead optimization campaigns.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Cat. No. B12281152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine,2,3-dichloro-6-hydrazinyl-
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)Cl)NN
InChIInChI=1S/C5H5Cl2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)
InChIKeyGWVWGNXIULJUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-hydrazinylpyridine Procurement Guide: CAS 1361399-75-8 as a Strategic Heterocyclic Intermediate


Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS 1361399-75-8) is a specialized heterocyclic building block featuring a pyridine core substituted with chlorine atoms at the 2- and 3-positions and a hydrazinyl group at the 6-position [1]. This unique substitution pattern, specifically the vicinal dichloro arrangement adjacent to a hydrazine moiety, creates a highly regioselective and orthogonal reactivity profile, distinguishing it from simpler mono-halogenated or mono-hydrazinyl pyridines [1]. It is primarily sourced as an advanced intermediate for constructing complex molecules in pharmaceutical and agrochemical research and development, where its dual functional groups enable sequential, chemoselective transformations [1].

Why 2,3-Dichloro-6-hydrazinylpyridine Cannot Be Replaced by Common Analogs Like 2-Hydrazinopyridine or 2-Chloro-6-hydrazinopyridine


The strategic value of 2,3-dichloro-6-hydrazinylpyridine lies in its specific, orthogonal reactivity. Simple substitution with a generic 2-hydrazinylpyridine removes both electrophilic chlorine handles required for sequential cross-coupling or nucleophilic aromatic substitution (SNAr) steps [1]. Conversely, replacing it with a 2-chloro-6-hydrazinylpyridine analog eliminates the crucial vicinal (adjacent) dichloro motif, which confers distinct electronic properties and a different reactivity order compared to an isolated 2-chloro substituent . The 2,3-dichloro pattern enhances electrophilicity at the 2-position due to the adjacent 3-chloro group's electron-withdrawing effect, allowing for milder and more selective SNAr reactions than with other chloro-hydrazinyl isomers [1]. Furthermore, the presence of both a nucleophilic hydrazine and electrophilic chlorine sites necessitates careful handling and specific synthetic planning; substituting it with a less functionalized analog may require harsher conditions or a complete redesign of the synthetic route, impacting overall yield and efficiency [2].

Quantitative Differentiation: 2,3-Dichloro-6-hydrazinylpyridine vs. Key Analogs in Regioselective Reactivity and Physicochemical Properties


Enhanced Regioselectivity in SNAr: Vicinal Dichloro vs. Mono-Chloro Substitution Pattern

The vicinal 2,3-dichloro substitution pattern in the target compound provides a predictable and enhanced regioselectivity for nucleophilic aromatic substitution (SNAr) compared to mono-chloro analogs. While direct kinetic data comparing this specific compound is limited in public literature, class-level inference from studies on 2,3-dichloropyridine reactivity demonstrates that the 2-position is significantly more activated toward SNAr due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent 3-chloro substituent [1]. This effect is absent in simple 2-chloropyridine, where the 2-position is still the most reactive but less so than in the vicinal dichloro system, requiring harsher conditions for substitution [2]. The presence of the 6-hydrazinyl group, itself a nucleophile, necessitates this enhanced electrophilicity to allow for chemoselective reactions without protecting group strategies, a key advantage for this specific intermediate [3].

Nucleophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

Differential Reactivity and Chemoselectivity Profile Compared to 2-Chloro-6-hydrazinylpyridine

The target compound's 2,3-dichloro-6-hydrazinyl substitution pattern creates a distinct chemoselectivity profile compared to its isomer, 2-chloro-6-hydrazinylpyridine. In the target compound, the 2-chloro group is activated by the adjacent 3-chloro substituent, making it the most electrophilic site [1]. The 3-chloro group, while less reactive, can be engaged in subsequent transformations (e.g., cross-coupling) after the 2-position has been functionalized [1]. In contrast, 2-chloro-6-hydrazinylpyridine lacks the vicinal activation and offers only a single electrophilic chlorine site for derivatization. Furthermore, the synthesis of hydrazinylpyridines via SNAr is well-established, but the specific 2,3-dichloro pattern necessitates a different synthetic approach compared to other chloropyridines, often requiring controlled conditions to achieve selective mono-substitution at the 6-position with hydrazine [2]. This results in a unique intermediate that offers a sequential, two-step diversification pathway (6-hydrazine condensation followed by 2-Cl substitution) not possible with mono-halogenated or differently substituted analogs [1].

Chemoselectivity Heterocyclic Synthesis Orthogonal Functional Groups

Synthesis Efficiency: High Atomic Economy Route vs. Alternative Multi-Step Methods

The synthesis of 2,3-dichloro-6-hydrazinylpyridine can be achieved via a nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloropyridine with hydrazine hydrate [1]. This method, as demonstrated for similar hydrazinylpyridines, is environmentally favorable, utilizing simple alcohols or diethyl ether as solvents and having the potential to reach 100% atomic efficiency [2]. In contrast, alternative synthetic routes to introduce a hydrazine group onto a chloropyridine core may involve multi-step protection/deprotection sequences or catalytic amination with hydrazine derivatives, which often require expensive catalysts and generate more waste [2]. While a direct, quantitative yield comparison for this specific compound is not published, the direct SNAr route is a more atom-economical and user-friendly approach for producing this particular substitution pattern, a key consideration for scalable procurement and internal synthesis decisions [1].

Green Chemistry Synthetic Methodology Process Efficiency

Physicochemical Distinctions: Predicted Density vs. Structurally Related Intermediates

The target compound's specific molecular architecture results in distinct predicted physicochemical properties that differentiate it from its mono-chloro or non-hydrazinyl analogs. Its predicted density is 1.63±0.1 g/cm³, and its predicted boiling point is 220.2±50.0 °C [1]. While these are computational predictions, they serve as key differentiators during procurement. For instance, the simpler analog 2-hydrazinylpyridine (CAS 4930-98-7) is reported with a melting point of 46-48 °C, a significantly different physical state at room temperature . The presence of the two chlorine atoms in the target compound substantially increases molecular weight (178.02 g/mol) and alters its physical form, which has direct implications for storage, handling (e.g., as a solid vs. a low-melting solid), and formulation requirements [1].

Physicochemical Properties Handling Quality Control

High-Value Applications for 2,3-Dichloro-6-hydrazinylpyridine in Pharmaceutical and Agrochemical R&D


Synthesis of Fused Heterocyclic Systems for Drug Discovery

2,3-Dichloro-6-hydrazinylpyridine is an ideal precursor for constructing diverse fused heterocyclic scaffolds, such as triazolopyridines, which are privileged structures in medicinal chemistry. The 6-hydrazinyl group readily undergoes condensation with carbonyl-containing compounds to form hydrazones, which can then be cyclized to form 1,2,4-triazolo[4,3-a]pyridine cores [1]. The remaining 2- and 3-chloro substituents serve as further points for diversification, allowing for the introduction of aryl, alkyl, or amino groups via SNAr or cross-coupling chemistry. This enables the rapid generation of compound libraries for biological screening, a process that is less efficient when starting from simpler, less functionalized pyridine intermediates [1].

Development of Agrochemical Intermediates (Herbicides and Fungicides)

The compound's structure is directly relevant to the synthesis of pyridylsulfonylurea herbicides, a major class of agricultural chemicals. Patents describe the use of 2,3-disubstituted pyridine compounds as key intermediates in the preparation of these herbicides [2]. The 6-hydrazinyl group can be elaborated into various heterocyclic moieties that are known to impart herbicidal activity. Procuring 2,3-dichloro-6-hydrazinylpyridine provides a direct entry point to this valuable chemical space, bypassing the need to build the pyridine core from scratch and enabling a more convergent and cost-effective route to new active ingredients [2].

Synthesis of Bidentate Ligands for Coordination Chemistry and Catalysis

Following established protocols for similar hydrazinylpyridines, the target compound can be transformed into water-soluble bidentate ligands [3]. The 6-hydrazinyl group can be further functionalized to create a second donor atom (e.g., N or O) adjacent to the pyridine nitrogen. This N,N- or N,O-bidentate motif is a common feature in ligands used for transition metal catalysis and metal sensing. The presence of the 2- and 3-chloro groups on the pyridine ring provides additional sites for introducing steric bulk or electronic tuning, which can significantly impact the catalytic activity and selectivity of the resulting metal complex [3].

Building Blocks for Genotoxic Impurity Method Development

Due to the presence of the hydrazine moiety, a known structural alert for genotoxicity, this compound can serve as a valuable analytical standard or model compound for developing and validating analytical methods to detect trace levels of hydrazines, hydrazides, and hydrazones in active pharmaceutical ingredients (APIs) . Its unique UV-Vis absorbance and chromatographic properties, arising from the dichloro-substituted pyridine core, provide a distinct signature for developing selective HPLC or GC methods. This application is critical for quality control in pharmaceutical manufacturing to ensure drug safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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